Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
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Overview
Description
Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- is a complex organic compound characterized by the presence of a benzene ring substituted with a nitro group and a tetrafluorocyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- typically involves multi-step organic reactions. One common approach is the nitration of a suitable benzene derivative followed by the introduction of the tetrafluorocyclohexyl group through a series of substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and fluorination processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products:
Reduction: Formation of 4-amino-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]benzene.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitro group can participate in redox reactions, while the tetrafluorocyclohexyl group may influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
- Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
- Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-
Uniqueness: This compound is unique due to the specific arrangement of the tetrafluorocyclohexyl group and the nitro group on the benzene ring. This structural configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
1-nitro-2-[(2R,3S,5R,6S)-2,3,5,6-tetrafluorocyclohexyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F4NO2/c13-7-5-8(14)12(16)10(11(7)15)6-3-1-2-4-9(6)17(18)19/h1-4,7-8,10-12H,5H2/t7-,8+,10?,11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPSBTUJFRBOM-ZZAFMBFXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C([C@H]([C@H]1F)F)C2=CC=CC=C2[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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